Definitive Identity as Ticagrelor Impurity B: Regulatory and Analytical Differentiation
4-Chloro-2-propylsulfanyl-pyrimidine is unequivocally identified as Ticagrelor Impurity B, a process-related impurity that must be monitored and controlled during drug substance manufacturing . Unlike generic 2-alkylthio-4-chloropyrimidines, this specific compound possesses a unique retention time and mass spectrometric signature. In validated HPLC methods for Ticagrelor, this impurity exhibits a relative retention time (RRT) of approximately 1.2-1.4 relative to the API, whereas the 4,6-dichloro analog (Impurity 75) elutes at a distinctly different RRT of ~1.8-2.0 [1]. The quantitative specification for this impurity in Ticagrelor drug substance is typically controlled at ≤0.15% by HPLC area normalization, a threshold that cannot be met using an incorrect analog reference standard [2].
| Evidence Dimension | HPLC Relative Retention Time (RRT) vs. Ticagrelor API |
|---|---|
| Target Compound Data | RRT ~1.2-1.4 |
| Comparator Or Baseline | 4,6-Dichloro-2-propylsulfanyl-pyrimidine (Ticagrelor Related Compound 75) RRT ~1.8-2.0 |
| Quantified Difference | RRT difference of ~0.4-0.8 units |
| Conditions | Reverse-phase HPLC, C18 column, gradient elution with acetonitrile/water/trifluoroacetic acid mobile phase |
Why This Matters
For analytical method validation and batch release testing, using the incorrect impurity reference standard leads to inaccurate quantification and potential regulatory non-compliance.
- [1] SynZeal. Ticagrelor Related Compound 75 (4,6-dichloro-2-(propylthio)pyrimidine). CAS 1401318-10-2. View Source
- [2] British Pharmacopoeia 2025. Ticagrelor monograph - Related substances test. View Source
